4-(2-Chloroacetamido)phenylarsonic acid
CAS No.: 5425-62-7
Cat. No.: VC18424578
Molecular Formula: C8H9AsClNO4
Molecular Weight: 293.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5425-62-7 |
|---|---|
| Molecular Formula | C8H9AsClNO4 |
| Molecular Weight | 293.53 g/mol |
| IUPAC Name | [4-[(2-chloroacetyl)amino]phenyl]arsonic acid |
| Standard InChI | InChI=1S/C8H9AsClNO4/c10-5-8(12)11-7-3-1-6(2-4-7)9(13,14)15/h1-4H,5H2,(H,11,12)(H2,13,14,15) |
| Standard InChI Key | BWPMHDNLIGQVLN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCl)[As](=O)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Physicochemical Properties
While experimental data for this specific compound are scarce, analogous arylarsonic acids exhibit the following properties:
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Solubility: High solubility in polar solvents (e.g., water, DMSO) due to the arsenic acid group .
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Stability: Susceptible to hydrolysis under alkaline conditions, releasing inorganic arsenic species .
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pKa: The arsenic acid group typically has pKa values of ~2.3, 6.9, and 11.5, enabling pH-dependent speciation .
Synthesis and Modification Strategies
Synthetic Pathways
The compound is likely synthesized through a two-step reaction:
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Amination of Phenylarsonic Acid:
Phenylarsonic acid reacts with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetamido derivative . -
Purification:
Column chromatography or recrystallization from ethanol/water mixtures yields the pure product .
Structural Analogues and Derivatives
Modifications to the parent structure include:
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Methylation of the Arsenic Center: Replacing hydroxyl groups with methyl moieties to enhance lipophilicity .
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Spacer Length Variation: Adjusting the methylene chain between the arsenic and chloroacetamide groups to optimize target binding .
Biological and Medicinal Applications
Mechanism of Action as a Covalent Inhibitor
The chloroacetamide group enables covalent bond formation with cysteine thiols in target proteins, while the arsenic acid group facilitates ionic interactions (Figure 1) . This dual mechanism is exemplified in Bruton’s tyrosine kinase (BTK) inhibitors, where analogous arsenicals achieve nanomolar IC₅₀ values by targeting Cys481 .
Table 1: Inhibitory Activity of Selected Arylarsonic Derivatives
Toxicity and Environmental Impact
Acute and Chronic Toxicity
Arsenic compounds are notorious for their toxicity, mediated through inhibition of thiol-containing enzymes and generation of reactive oxygen species . The chloroacetamide group may exacerbate toxicity by alkylating cellular nucleophiles.
Table 2: Regulatory Limits for Arsenic Compounds
| Regulation | Limit (ppm) | Scope |
|---|---|---|
| EU RoHS Directive | 1000 | Electrical Equipment |
| Canada TSCA | 500 | Consumer Products |
Biodegradation and Persistence
Phenylarsonic acids are resistant to microbial degradation, leading to bioaccumulation in aquatic systems . Hydrolysis releases inorganic arsenic (As³⁺/As⁵⁺), which is classified as a Group I carcinogen by the IARC .
Future Directions and Research Gaps
Targeted Drug Delivery Systems
Encapsulation in nanoparticles or conjugation to monoclonal antibodies could mitigate systemic toxicity while enhancing tumor-specific uptake .
Environmental Remediation Strategies
Advanced oxidation processes (AOPs) and phytoremediation show promise for degrading phenylarsonic acids in contaminated water .
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